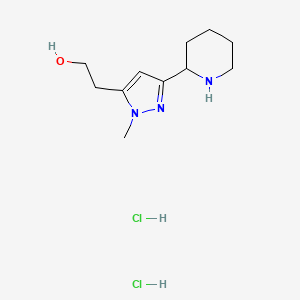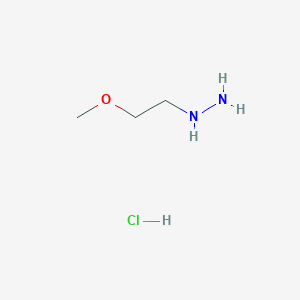
(2-Methoxyethyl)hydrazine hydrochloride
Vue d'ensemble
Description
“(2-Methoxyethyl)hydrazine hydrochloride” is a chemical compound with the molecular weight of 144.6 . It is a solid substance that is stored at -20°C .
Molecular Structure Analysis
The IUPAC name for this compound is “(2-methoxyethyl)hydrazine hydrochloride hydrate” and its InChI code is "1S/C3H10N2O.ClH.H2O/c1-6-3-2-5-4;;/h5H,2-4H2,1H3;1H;1H2" . The molecular structure of this compound involves a hydrazine group attached to a methoxyethyl group.Physical And Chemical Properties Analysis
“(2-Methoxyethyl)hydrazine hydrochloride” is a solid substance with a molecular weight of 144.6 .Applications De Recherche Scientifique
Novel Fluorescent Probes for Hazardous Substance Detection
Research has led to the development of next-generation fluorescent probes that enable the traceability of hydrazine, a substance with potential health risks and environmental pollution concerns. These probes, incorporating ortho-methoxy-methyl-ether (o-OMOM) moieties, offer high selectivity and sensitivity for hydrazine detection, overcoming limitations of current fluorescent probes. Demonstrations include real-time spray-based sensing, soil analysis, and two-photon tissue imaging, underscoring the probes' practical applicability in various environments (Jung et al., 2019). Furthermore, a turn-on type fluorescent probe named HyP-2, based on the o-MOM assisted retro-aza-Henry type reaction, has shown high selectivity and sensitivity in practical applications like real-time paper strip assay and vapor tests (Jung et al., 2019).
Advances in Chemical Synthesis Methods
The synthesis of Di-2-methoxyethyl azodicarboxylate (DMEAD) has been optimized to yield products with good stereospecificity under conditions that facilitate easier product isolation compared to traditional methods. This advancement not only simplifies the Mitsunobu reaction process but also enables the reuse of by-products, showcasing a more efficient and environmentally friendly approach to chemical synthesis (Hagiya et al., 2009).
Creation of New Compounds with Biological Activities
Researchers have explored the cyclocondensation of hydrazine hydrate with specific propen-onts in acetic acid, leading to the formation of novel pyrazoline and isoxazole derivatives. These compounds have been tested against various microbes, showing antimicrobial activity and, in some cases, antitubercular properties. Such research highlights the potential of (2-Methoxyethyl)hydrazine hydrochloride derivatives in contributing to new treatments and solutions in the medical and agricultural fields (Vyas et al., 2008).
Safety And Hazards
Propriétés
IUPAC Name |
2-methoxyethylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2O.ClH/c1-6-3-2-5-4;/h5H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSPGOKFJCRSFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745361 | |
| Record name | (2-Methoxyethyl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxyethyl)hydrazine hydrochloride | |
CAS RN |
936249-35-3 | |
| Record name | (2-Methoxyethyl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



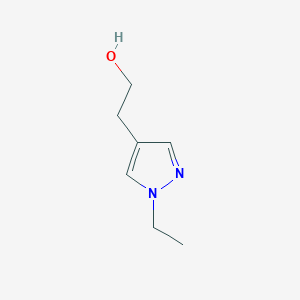


![3-[2-(Trifluoromethyl)phenyl]butan-2-one](/img/structure/B1428159.png)
![3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazole](/img/structure/B1428164.png)

![[5-Chloro-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]boronic acid](/img/structure/B1428166.png)


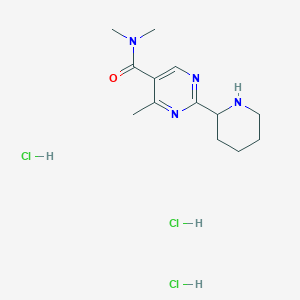
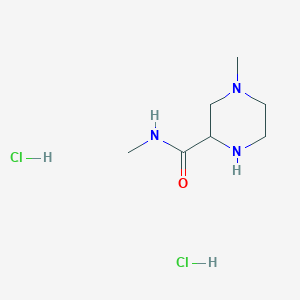
![(5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol](/img/structure/B1428173.png)
